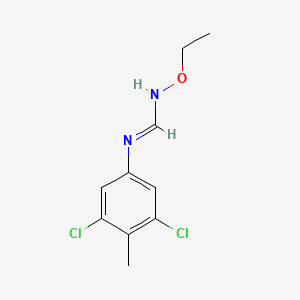
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of dichloro and methyl groups attached to a phenyl ring, along with an ethoxymethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide typically involves the reaction of 3,5-dichloro-4-methylaniline with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with the removal of the ethoxy group.
Substitution: Formation of substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methylaniline: A precursor in the synthesis of N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide.
4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid:
Uniqueness
This compound stands out due to its unique combination of dichloro and ethoxymethanimidamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98852-56-3 |
|---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
N'-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-3-15-14-6-13-8-4-9(11)7(2)10(12)5-8/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
BSKRJTDEBYCDBO-UHFFFAOYSA-N |
Canonical SMILES |
CCONC=NC1=CC(=C(C(=C1)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
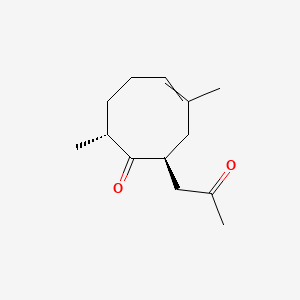

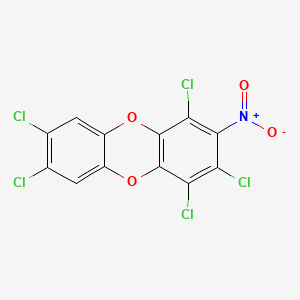
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)

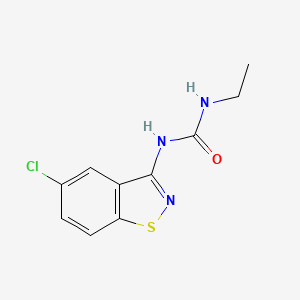
silane](/img/structure/B14333977.png)
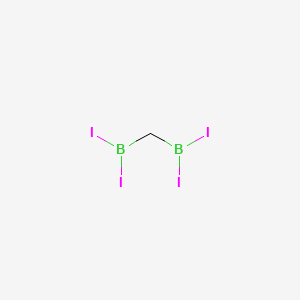
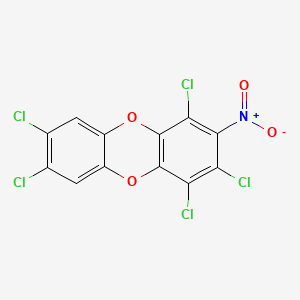

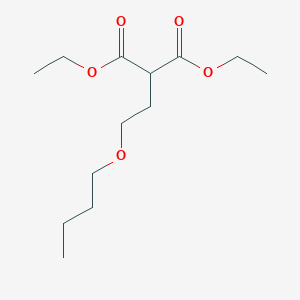
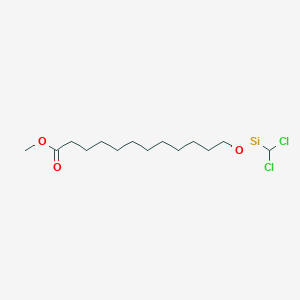
![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
